molecular formula C10H18O2 B082992 (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol CAS No. 10395-46-7

(1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol

Cat. No. B082992
CAS RN: 10395-46-7
M. Wt: 170.25 g/mol
InChI Key: AHVKNBRJVKCGKJ-VEVYYDQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol, also known as menthol, is a cyclic terpene alcohol that is widely used in the pharmaceutical, cosmetic, and food industries. Menthol has a characteristic minty aroma and cooling sensation, making it a popular ingredient in products such as toothpaste, cough drops, and chewing gum. In addition to its sensory properties, menthol has been found to have various biological effects, making it a subject of interest in scientific research.

Mechanism Of Action

The mechanism of action of (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol is through its interaction with TRPM8 ion channels. TRPM8 channels are located on sensory nerve endings and are activated by cold temperatures and (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol. Activation of TRPM8 channels leads to the influx of calcium ions into the nerve endings, which triggers the release of neurotransmitters involved in pain and cough reflex.

Biochemical And Physiological Effects

Menthol has been found to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and antitussive properties. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Menthol has also been found to have an inhibitory effect on the cough reflex and can be used as a treatment for coughs.

Advantages And Limitations For Lab Experiments

Menthol has several advantages for lab experiments, including its availability and low cost. It is also relatively easy to synthesize and purify. However, (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol can be volatile and can evaporate quickly, making it difficult to control the concentration of the compound in experiments. In addition, (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol can have variable effects depending on the concentration and duration of exposure, which can make it challenging to interpret experimental results.

Future Directions

For research on (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol include the development of novel TRPM8 agonists and antagonists, investigation of synergistic effects with other compounds, and exploration of potential effects on other physiological systems.

Synthesis Methods

Menthol can be synthesized from natural sources or through chemical synthesis. The natural source of (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol is peppermint oil, which contains up to 50% (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol. The oil can be extracted through steam distillation and then purified to obtain (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol crystals. Chemical synthesis of (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol involves the reaction of citral and acetone in the presence of a catalyst to produce menthone, which is then hydrogenated to produce (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol.

Scientific Research Applications

Menthol has been extensively studied for its biological effects, including its analgesic, anti-inflammatory, and antitussive properties. It has been found to activate the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the sensation of cold and pain. Menthol has also been shown to have an inhibitory effect on the cough reflex and can be used as a treatment for coughs.

properties

CAS RN

10395-46-7

Product Name

(1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(1S,3S,4S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol

InChI

InChI=1S/C10H18O2/c1-9(2)6-4-8(11)10(3,12)5-7(6)9/h6-8,11-12H,4-5H2,1-3H3/t6-,7+,8+,10+/m1/s1

InChI Key

AHVKNBRJVKCGKJ-VEVYYDQMSA-N

Isomeric SMILES

C[C@@]1(C[C@H]2[C@H](C2(C)C)C[C@@H]1O)O

SMILES

CC1(C2C1CC(C(C2)O)(C)O)C

Canonical SMILES

CC1(C2C1CC(C(C2)O)(C)O)C

Other CAS RN

10395-46-7
19898-61-4

Origin of Product

United States

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